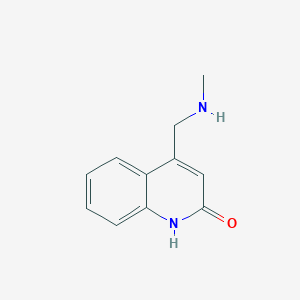

4-Methylaminomethyl-quinolin-2-ol

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, has a rich history and continues to be a "privileged scaffold" in medicinal chemistry. fluorochem.co.uk First isolated from coal tar in 1834, its derivatives have become integral to the development of therapeutic agents. mdpi.com The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of pharmacological activities. researchgate.net This has made quinoline and its derivatives a central focus in the search for new drugs. nih.gov

Historically, quinoline-based compounds have been pivotal in the fight against malaria. fluorochem.co.ukthieme-connect.com However, the significance of this scaffold extends far beyond antimalarial applications, with derivatives exhibiting a wide spectrum of biological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities. scielo.br The ability of the quinoline nucleus to be modified with different substituents has made it a versatile foundation for researchers to create novel therapeutic compounds with enhanced pharmacological characteristics. nih.gov The ongoing exploration of quinoline derivatives in drug discovery highlights their enduring importance in medicinal chemistry. fluorochem.co.ukthieme-connect.com

Structural Characteristics of Quinolin-2-ols and Their Research Relevance

Quinolin-2-ols, also known as 2-quinolones or carbostyrils, represent an important subclass of quinoline derivatives. Structurally, they are characterized by a quinoline core with a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its keto form, quinolin-2(1H)-one. ebi.ac.uk This structural feature is crucial to their chemical reactivity and biological activity.

The quinolin-2-one scaffold is isosteric with coumarins, another class of compounds known for their significant biological activities. scbt.com Research has demonstrated that quinolin-2-one derivatives possess a wide array of pharmacological properties, including antitumor, anti-inflammatory, antioxidant, and antibacterial activities. scbt.com The synthesis of novel substituted quinolin-2-one derivatives is an active area of research, driven by their potential as chemotherapeutic agents. scbt.com The reactivity of the quinolin-2-one core allows for the introduction of various substituents, leading to the development of compounds with tailored biological functions. rsc.org

Specific Focus on the 4-Methylaminomethyl Substitution Pattern in Quinoline Derivatives

The substitution pattern on the quinoline ring plays a critical role in determining the biological activity of its derivatives. The 4-position, in particular, has been a key site for modification in the development of new therapeutic agents. For instance, 4-aminoquinoline (B48711) derivatives are a well-established class of antimalarial drugs. nih.gov

While extensive research has been conducted on 4-aminoquinolines, the specific 4-methylaminomethyl substitution pattern of the title compound is less explored. This substitution introduces a short, flexible alkylamino side chain at the 4-position of the quinolin-2-ol core. The presence of an amino group can enhance the water solubility and antiproliferative activity of quinoline derivatives. researchgate.net Although direct research on the biological impact of a 4-methylaminomethyl group on a quinolin-2-ol core is limited, studies on related (aminomethyl)quinolines have shown that these compounds can exhibit antiplasmodial activity. The introduction of such a side chain is a recognized strategy for modifying the pharmacological profile of the quinoline scaffold.

Overview of Current Research Gaps and Motivations for Investigating 4-Methylaminomethyl-quinolin-2-ol

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound 4-Methylaminomethyl-quinolin-2-ol. While the broader classes of quinolines, quinolin-2-ols, and 4-substituted quinolines have been extensively studied, this particular derivative remains largely uncharacterized in terms of its synthesis, chemical properties, and biological activity. Chemical suppliers list the compound, confirming its existence and availability for research purposes, but dedicated scientific studies are conspicuously absent. scbt.comsynhet.commoldb.com

The motivation to investigate 4-Methylaminomethyl-quinolin-2-ol stems from the established pharmacological importance of its constituent parts. The quinolin-2-ol core is a known pharmacophore with a diverse range of biological activities. scbt.com Furthermore, substitutions at the 4-position of the quinoline ring are known to significantly influence the molecule's properties. The presence of an aminomethyl group, in particular, suggests the potential for interesting biological effects, including but not limited to anticancer and antimicrobial activities. Therefore, the lack of specific research on 4-Methylaminomethyl-quinolin-2-ol represents a clear opportunity to explore a novel area of the quinoline chemical space and potentially uncover new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylaminomethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-7-8-6-11(14)13-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJYWDRFQHCJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylaminomethyl Quinolin 2 Ol and Its Structural Analogs

Retrosynthetic Analysis of the 4-Methylaminomethyl-quinolin-2-ol Core

A retrosynthetic analysis of 4-methylaminomethyl-quinolin-2-ol provides a logical framework for planning its synthesis by breaking the target molecule down into simpler, commercially available starting materials.

The primary disconnection targets the C4-side chain. The exocyclic carbon-nitrogen bond of the methylaminomethyl group can be disconnected through a Functional Group Interconversion (FGI) strategy. A common precursor to an amine is a halide or an azide (B81097), suggesting an intermediate like 4-(halomethyl)quinolin-2-ol. This intermediate could be formed from a 4-methylquinolin-2-ol (B1212852) via radical halogenation or from a 4-(hydroxymethyl)quinolin-2-ol. An alternative FGI points to the reduction of a 4-cyano or 4-carboxamide group.

The next major disconnection breaks the quinolin-2-ol ring itself. Several classical strategies can be envisioned:

Conrad-Limpach/Knorr Approach: This retrosynthesis disconnects the N1-C2 and C4-C4a bonds. This leads back to an aniline (B41778) and a β-ketoester. To achieve the desired substitution pattern, a β-ketoester with a latent functional group at the γ-position (which will become the C4-substituent) would be required.

Gould-Jacobs Approach: This pathway disconnects the N1-C8a and C4-C4a bonds. This route also starts from an aniline, which would react with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, to form the quinoline (B57606) ring. wikipedia.org Subsequent functionalization at the 4-position would be necessary.

Camps Annulation Approach: This strategy involves disconnecting the N1-C2 and C3-C4 bonds, leading to an N-(2-acylaryl)amide. The synthesis would require preparing an appropriately substituted o-aminoacetophenone, followed by acylation of the amine and subsequent base-catalyzed cyclization. researchgate.net

These disconnections reveal that the synthesis of the target molecule is highly dependent on the strategic choice of substituted anilines and three-carbon synthons, which are the cornerstones of most classical quinoline syntheses.

Classical Synthetic Approaches to Quinolin-2-ol Derivatives

The synthesis of the quinolin-2-ol ring system is dominated by several venerable reactions, each offering a different approach to the construction of the heterocyclic core. jptcp.com These methods, including the Gould-Jacobs, Conrad-Limpach, Camps, Friedländer, and Skraup/Doebner-von Miller reactions, have been extensively studied and adapted for the preparation of a wide array of substituted quinolines. iipseries.org

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction proceeds in a sequence beginning with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester, which forms the 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.org The final steps involve saponification of the ester and subsequent decarboxylation to yield the 4-hydroxyquinoline, a tautomer of the quinolin-4-one. mdpi.com

The mechanism starts with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, leading to the formation of a condensation product. wikipedia.org The key step is the high-temperature intramolecular cyclization. jasco.ro

| Entry | Temperature (°C) | Time (min) | Yield of Product (4) |

| 1 | 250 | 10 | 1% |

| 2 | 300 | 10 | 37% |

| 3 | 250 | 30 | - |

| 4 | 300 | 30 | 28% |

| 5 | 300 | 5 | 47% |

| Data derived from microwave-assisted synthesis experiments comparing temperature and time. jasco.ro |

To apply this method for 4-methylaminomethyl-quinolin-2-ol, one would first synthesize the 4-methyl-quinolin-2-ol core. This would require a different starting material than DEEM, one that can introduce the methyl group at C4. An alternative is to functionalize the 4-position after the quinoline ring is formed, which is a common strategy. The reaction is effective for anilines carrying electron-donating groups in the meta-position. wikipedia.org Modern modifications often employ microwave irradiation to drastically reduce reaction times and improve yields compared to classical heating in high-boiling solvents like diphenyl ether. jasco.roasianpubs.org

The Conrad-Limpach synthesis is a cornerstone method for preparing 4-hydroxyquinolines (which exist as quinolin-4-one tautomers). jptcp.comwikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The process is typically biphasic in nature. At lower temperatures (around 140 °C), the reaction favors the formation of a β-anilinoacrylate intermediate via addition to the keto group. Subsequent heating to higher temperatures (around 250 °C) in an inert, high-boiling solvent like mineral oil or diphenyl ether induces a thermal cyclization to afford the 4-hydroxyquinoline. wikipedia.orgnih.gov

The reaction mechanism begins with the attack of the aniline on the keto group of the β-ketoester. After forming a Schiff base, a keto-enol tautomerization precedes the rate-determining electrocyclic ring-closing step. wikipedia.org The high temperature required for this annulation is a significant challenge, as it must overcome the energy barrier of breaking the aromaticity of the aniline ring during cyclization. nih.gov

A variation known as the Knorr quinoline synthesis occurs if the initial reaction is carried out under conditions that favor aniline attacking the ester group of the β-ketoester, leading to a β-keto acid anilide. Cyclization of this intermediate under acidic conditions yields a 2-hydroxyquinoline (B72897) (quinolin-2-one). wikipedia.org

For the synthesis of 4-methylaminomethyl-quinolin-2-ol, the Knorr variation is more direct. One would start with an aniline and a suitably substituted β-ketoester that allows for the introduction of the C4-substituent. For instance, reacting an aniline with an ester of 2-acetyl-3-methylaminopropanoic acid could theoretically lead to the desired scaffold, though controlling selectivity and subsequent cyclization would be challenging.

The Camps cyclization is an intramolecular reaction of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones. researchgate.netmdpi.com The reaction is typically catalyzed by a base, such as alcoholic alkali. The choice of product is highly dependent on the structure of the substrate and the reaction conditions. researchgate.net

The mechanism involves a base-catalyzed intramolecular aldol-type condensation. mdpi.com Deprotonation can occur at two possible sites: the α-carbon of the N-acyl group or the α-carbon of the 2-acyl group on the aromatic ring.

Attack from the enolate of the N-acyl group onto the ketone on the ring leads to a quinolin-2-one .

Attack from the enolate of the ring ketone onto the amide carbonyl leads to a quinolin-4-one .

To synthesize 4-methylaminomethyl-quinolin-2-ol, one would require an N-(2-acylaryl)amide where the N-acyl group is an acetyl derivative and the ring acyl group contains the necessary precursor for the C4-substituent. A more feasible route would be to synthesize 4-methylquinolin-2-ol via the Camps reaction first. This would involve the cyclization of N-(2-acetylphenyl)acetamide. Subsequent functionalization of the 4-methyl group would then be required to install the methylaminomethyl side chain. Recent developments have utilized copper-catalyzed amidation followed by a base-promoted Camps cyclization as an efficient two-step process to generate 4-quinolones. acs.org

The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a second carbonyl compound containing a reactive α-methylene group. organicreactions.orgresearchgate.netjk-sci.com The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by a cyclodehydration to form the quinoline ring. wikipedia.org

Two primary mechanistic pathways are proposed:

An aldol (B89426) addition between the two carbonyl partners, followed by cyclization via imine formation. wikipedia.org

Initial formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol condensation. wikipedia.org

The simplicity and modularity of the Friedländer synthesis make it highly relevant for preparing complex quinolines. To synthesize the 4-methylaminomethyl-quinolin-2-ol core, one could envision reacting a 2-aminosalicylaldehyde (to install the 2-ol group) with a ketone such as 4-(methylamino)butan-2-one. However, the reactivity and availability of such a ketone might be problematic. A more practical approach would be to use a simpler ketone to form a 4-substituted quinolin-2-ol, which can then be elaborated to the final product. For example, reacting 2-amino-3-hydroxyacetophenone with ethyl acetoacetate (B1235776) could provide a route to the 4-methyl-2-hydroxyquinoline scaffold. The reaction has seen many modern improvements, including the use of various catalysts like iodine, p-toluenesulfonic acid, and ionic liquids to improve efficiency and operate under milder, often solvent-free, conditions. organic-chemistry.orgnih.gov

The Skraup synthesis and the related Doebner-von Miller (DVM) reaction are classic methods that build the quinoline ring from an aniline derivative. iipseries.org

Skraup Synthesis: This is the oldest quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene). iipseries.org The glycerol dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde. nih.gov

Doebner-von Miller (DVM) Reaction: This is a more general and widely used variation where an aniline reacts directly with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often a Lewis acid or a strong Brønsted acid. nih.govwikipedia.org

The mechanism of the DVM reaction is thought to begin with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then react with a second molecule of aniline before undergoing an acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. wikipedia.org

| Starting Aminophenol | Product | Yield |

| 2-Aminophenol | 8-Hydroxyquinoline | 41% |

| 2-Amino-4-methylphenol | 8-Hydroxy-6-methylquinoline | 58% |

| 2-Amino-5-methylphenol | 8-Hydroxy-5-methylquinoline | 50% |

| 5-Fluoro-2-aminophenol | 8-Hydroxy-5-fluoroquinoline | 42% |

| Data derived from an improved DVM reaction using acrolein diethyl acetal. lookchem.com |

These methods are generally used to produce quinolines that are unsubstituted at the 2- and 4-positions unless substituted α,β-unsaturated carbonyls are used. To access a 4-methylquinolin-2-ol structure, one would need to start with an aminophenol and an α,β-unsaturated ketone like methyl vinyl ketone. For example, reacting 3-aminophenol (B1664112) with methyl vinyl ketone could theoretically cyclize to form 4-methylquinolin-6-ol (B1361508) or 4-methylquinolin-8-ol, depending on the regioselectivity of the cyclization. Achieving the 2-ol substitution pattern directly is less common with this method. Therefore, these reactions are more suited for preparing the basic quinoline skeleton, which would require subsequent oxidation or hydroxylation steps to install the 2-ol functionality.

Modern and Green Chemistry Approaches

In recent years, the principles of green chemistry have driven the development of more efficient, atom-economical, and environmentally benign synthetic methods. These modern techniques are highly relevant for the synthesis of complex heterocyclic systems like quinolines.

Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Frameworks

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgacs.orgnih.gov This technology utilizes the efficient heat transfer through dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, resulting in a rapid temperature increase. rsc.orgresearchgate.net

The application of MAOS is well-documented for the construction of various heterocyclic scaffolds, including quinolines. rsc.org For instance, microwave irradiation has been successfully employed in Friedländer-type reactions, a classic method for quinoline synthesis. rsc.org A notable example is the solvent-free, microwave-assisted synthesis of 2,4-disubstituted quinolines from anilines, benzaldehyde (B42025) derivatives, and styrene, catalyzed by p-sulfonic acid calix chemrevlett.comarene, achieving good yields in just 20 minutes. tandfonline.com This approach highlights key advantages of MAOS, such as solvent-free conditions and tolerance for a range of functional groups. tandfonline.com The rapid and efficient nature of MAOS makes it an attractive strategy for assembling the core quinolin-2-ol framework, which could then be further functionalized to yield the target compound. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Numerous methods have been developed for quinoline synthesis utilizing catalysts based on palladium, copper, iron, cobalt, and ruthenium. chemrevlett.comfrontiersin.orgrsc.orgmdpi.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used. For example, 2-chloroquinolines can be effectively coupled with arylboronic acids to form 2-arylquinolines. chim.it These reactions can be part of a multi-step sequence to build highly functionalized quinoline systems. chim.it Copper catalysts, being more abundant and less toxic, are also prominent. Copper-catalyzed Ullmann-type couplings and one-pot aerobic oxidation cyclizations represent powerful methods for constructing the quinoline ring. frontiersin.orgmdpi.com

More recently, catalysts based on earth-abundant metals like iron and cobalt have gained traction. Iron(III) chloride (FeCl₃) has been identified as an optimal catalyst for the three-component coupling of anilines, aldehydes, and terminal alkynes to produce 2,4-disubstituted quinolines. chemrevlett.com Similarly, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes offer a direct and highly regioselective route to quinolines. nih.gov These acceptorless dehydrogenative coupling (ADC) reactions, often catalyzed by ruthenium or manganese complexes, are particularly green as they produce only hydrogen and water as byproducts. rsc.org Such catalytic systems are instrumental in developing diverse quinoline libraries. chemrevlett.comchim.it

One-Pot Reaction Strategies for 4-Substituted Quinoline Derivatives

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net These strategies are particularly valuable for constructing complex molecules like 4-substituted quinolines.

A variety of one-pot methods for quinoline synthesis have been reported. The Friedländer reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is often adapted into a one-pot procedure. benthamdirect.com For instance, a facile one-pot approach involves the reaction of isoxazoles with ketones and a reducing agent (ammonium formate-Pd/C) to generate the necessary ortho-amino aromatic ketone in situ, which then undergoes cyclization to form the quinoline product. benthamdirect.com Another green approach utilizes a copper iodide (CuI) catalyst in a one-pot coupling reaction followed by reductive cyclization of 2-nitrobenzaldehydes, piperidine, and alkynes in ethanol. tandfonline.com

Multicomponent reactions (MCRs) are a powerful subset of one-pot strategies. researchgate.net A three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine has been developed to synthesize substituted quinolines. mdpi.com These methods allow for the rapid assembly of molecular complexity from simple, readily available starting materials, making them highly efficient for generating libraries of derivatives for further study. researchgate.netresearchgate.net

Aminomethylation Strategies for Quinoline Systems

Once the quinoline framework is established, the introduction of the methylaminomethyl group at the C4-position is the next critical step. For a 4-methyl-quinolin-2-ol intermediate, this would involve functionalization of the 4-methyl group. However, a more direct approach involves introducing the aminomethyl group onto the quinoline ring itself.

Mannich Reaction Applications in Quinoline Derivatization

The Mannich reaction is a classic and versatile method for the aminomethylation of acidic C-H bonds. mdpi.comresearchgate.net It involves the reaction of a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.com This reaction is widely applied to phenolic compounds, including 8-hydroxyquinoline, where aminomethylation typically occurs at the C7 position. mdpi.comacs.org

While direct Mannich reaction on the C4-position of quinolin-2-ol is less common due to the electronics of the ring system, the principle can be applied to suitable precursors. For instance, if a 4-hydroxy-quinolin-2-one precursor were used, electrophilic substitution at the C3 position would be favored. However, the Mannich reaction remains a key strategy for introducing aminoalkyl side chains onto various heterocyclic scaffolds. mdpi.com The reaction is often carried out under mild conditions and can be adapted for multicomponent, solvent-free syntheses, aligning with green chemistry principles. mdpi.commdpi.com For the synthesis of the target molecule, a related strategy might involve the Mannich reaction on a precursor that could be subsequently converted to the 4-methylaminomethyl-quinolin-2-ol.

Direct C-H Functionalization for Aminomethyl Introduction

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials. mdpi.com This atom- and step-economical approach is highly desirable for derivatizing heterocyclic systems like quinoline. mdpi.com

Transition-metal-catalyzed C-H activation is a primary tool for this purpose. snnu.edu.cn Palladium, rhodium, and copper catalysts have been extensively used to functionalize quinoline C-H bonds. mdpi.commdpi.com Often, a directing group is employed to control the regioselectivity of the reaction. For quinoline derivatives, the nitrogen atom of the ring or an N-oxide can direct the catalyst to a specific C-H bond, such as at the C8 or C2 position. mdpi.comnih.gov

While direct C-H aminomethylation at the C4 position of a quinolin-2-ol is challenging, related transformations provide a proof of concept. For example, copper-catalyzed dehydrogenative C-N coupling has been used for the direct amination of quinoline N-oxides. mdpi.com The development of new catalytic systems could potentially enable the direct introduction of an aminomethyl group. For instance, a strategy could involve the C-H functionalization of a 4-methylquinoline (B147181) precursor, followed by transformation to the desired aminomethyl group. The ongoing advances in C-H activation hold promise for more direct and efficient routes to compounds like 4-Methylaminomethyl-quinolin-2-ol in the future. nih.govsnnu.edu.cn

Optimization of Synthetic Pathways and Yields for 4-Methylaminomethyl-quinolin-2-ol

The optimization of synthetic routes to 4-Methylaminomethyl-quinolin-2-ol and its analogs involves a systematic investigation of reaction parameters to maximize product yield and minimize the formation of impurities. Key strategies include the refinement of the Knorr quinoline synthesis and the development of efficient post-functionalization methods of a pre-formed quinolin-2-one scaffold.

One of the primary routes for constructing the quinolin-2-one core is the Knorr cyclization. wikipedia.org Research on analogous structures has demonstrated that the choice of acid catalyst and reaction conditions significantly impacts the outcome of this intramolecular cyclization. For the synthesis of 4-aminoalkyl quinolin-2-one derivatives, a screening of various acids and solvents identified polyphosphoric acid (PPA) as the optimal medium for the cyclocondensation. researchgate.net The optimization of this process led to the finding that conducting the reaction in neat PPA at 80°C for 90 minutes provides the desired products in high yields, typically between 80-90%. researchgate.net This approach offers a solvent-free and high-yielding pathway to the core structure.

Another key aspect of optimization involves the benzylic bromination of a 4-methylquinolin-2-one intermediate. This radical substitution is a critical step for introducing a handle for subsequent amination. Studies on similar benzylic brominations have shown that the reaction is sensitive to the choice of solvent. A detailed investigation revealed that using 1,2-dichlorobenzene (B45396) as the solvent for the N-bromosuccinimide (NBS) bromination, initiated by 2,2'-azobisisobutyronitrile (AIBN), is superior to the traditional carbon tetrachloride. koreascience.kr This optimized protocol resulted in a higher isolated yield (92% vs. 79%) and a shorter reaction time (8 hours vs. 12 hours). koreascience.kr The optimization of the amount of NBS and AIBN was also found to be critical for maximizing the yield of the monobrominated product.

The final step in this pathway, the nucleophilic substitution of the 4-bromomethyl group with methylamine, has also been a subject of optimization. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles, including amines, has been investigated. researchgate.net These studies provide a basis for optimizing the conditions for the reaction with methylamine, such as solvent, temperature, and the potential need for a base to neutralize the generated hydrobromic acid.

An alternative strategy involves the reductive amination of a 4-formylquinolin-2-one precursor. The efficiency of this reaction is highly dependent on the choice of the reducing agent. Systematic studies on reductive amination have explored various reagents, including sodium cyanoborohydride and sodium triacetoxyborohydride, to minimize the formation of by-products and improve the yield of the desired secondary amine. chemrxiv.org For instance, the reductive amination of 9a with p-methoxybenzylamine in methanol (B129727) at room temperature was reported to proceed with a near-quantitative yield of 99%. mdpi.com

The following tables summarize the findings from optimization studies on key reactions relevant to the synthesis of 4-Methylaminomethyl-quinolin-2-ol.

Table 1: Optimization of Knorr-Type Cyclization for 4-Substituted Quinolin-2-ones

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Polyphosphoric Acid (PPA) | Neat | 80 | 1.5 | 80-90 | researchgate.net |

| 2 | Sulfuric Acid | - | - | - | - | wikipedia.org |

| 3 | Triflic Acid | - | - | - | Recommended | wikipedia.org |

Data adapted from studies on analogous 4-aminoalkyl quinolin-2-one syntheses.

Table 2: Optimization of Benzylic Bromination of Substituted Toluenes

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Bromosuccinimide | AIBN | 1,2-Dichlorobenzene | 80 | 8 | 92 | koreascience.kr |

| 2 | N-Bromosuccinimide | AIBN | Carbon Tetrachloride | - | 12 | 79 | koreascience.kr |

| 3 | N-Bromosuccinimide | Benzoyl Peroxide | Acetonitrile | - | - | - | researchgate.net |

Data adapted from studies on analogous benzylic brominations.

Table 3: Optimization of Reductive Amination Conditions

| Entry | Carbonyl Substrate | Amine | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| 1 | 9a | p-Methoxybenzylamine | - | Methanol | Room Temp | 99 | mdpi.com |

| 2 | Various Aldehydes | Primary Amines | Sodium Cyanoborohydride | Methanol | - | - | chemrxiv.org |

| 3 | Various Aldehydes | Primary Amines | Sodium Triacetoxyborohydride | Dichloromethane | - | - | chemrxiv.org |

| 4 | Acetophenone | Aqueous Ammonia | H₂ (6.5 MPa), Fe/(N)SiC catalyst | Water | 140°C | High | d-nb.info |

Data adapted from studies on analogous reductive amination reactions.

These optimization studies on key synthetic steps provide a clear framework for developing a robust and high-yielding synthesis of 4-Methylaminomethyl-quinolin-2-ol. The choice of the specific pathway and the fine-tuning of reaction conditions are paramount to achieving the desired product with high purity and in an efficient manner.

Advanced Structural Elucidation and Conformational Analysis of 4 Methylaminomethyl Quinolin 2 Ol

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of newly synthesized or isolated compounds. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, mass spectrometry, and IR spectroscopy provide a detailed picture of the atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For 4-Methylaminomethyl-quinolin-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment. nationalmaglab.org

One-dimensional ¹H NMR would reveal the number of distinct proton environments and their splitting patterns, providing initial clues about the substitution pattern on the quinoline (B57606) ring and the nature of the side chain. Similarly, ¹³C NMR would identify the number of unique carbon atoms, including the characteristic carbonyl carbon of the quinolinone tautomer.

To unambiguously assign these signals and confirm connectivity, 2D NMR techniques are essential. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.org It would be used to trace the connectivity of the aromatic protons on the quinoline core and to confirm the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons in the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. princeton.edu It would be used to definitively assign the ¹³C signal for each protonated carbon atom by linking the previously assigned proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to four bonds), which is crucial for piecing together the molecular skeleton. princeton.edu For instance, HMBC would show correlations from the methylene protons (-CH₂-) to the C4 and C3 carbons of the quinoline ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for conformational analysis. For 4-Methylaminomethyl-quinolin-2-ol, NOESY could show a spatial correlation between the protons of the N-methyl group and the methylene bridge protons, providing insight into the preferred conformation of the side chain.

The following table outlines the predicted NMR chemical shifts for 4-Methylaminomethyl-1H-quinolin-2-one, the predominant tautomeric form.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-H | ~11.5 (broad s) | - |

| C2 | - | ~162 (C=O) |

| C3 | ~6.3 (s) | ~115 |

| C4 | - | ~140 |

| C5 | ~7.8 (d) | ~128 |

| C6 | ~7.2 (t) | ~122 |

| C7 | ~7.5 (t) | ~130 |

| C8 | ~7.6 (d) | ~116 |

| C8a | - | ~139 |

| C4a | - | ~120 |

| -CH₂- | ~4.0 (s) | ~50 |

| NH-CH₃ | ~2.5 (s) | ~35 |

Note: These are predicted values based on known data for similar quinolone structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. scispace.com It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula. nih.gov For 4-Methylaminomethyl-quinolin-2-ol, with a molecular formula of C₁₁H₁₂N₂O, HRMS would confirm the exact mass of the molecular ion [M+H]⁺.

In addition to exact mass, mass spectrometry provides structural information through fragmentation analysis. chemguide.co.uk When subjected to energy in the mass spectrometer, the molecular ion breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns helps to confirm the structure of the molecule.

Expected Fragmentation Pattern:

Molecular Ion Peak: The spectrum would show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺).

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the methylene group and the quinoline ring would be expected, leading to the formation of a stable quinolinone fragment and a methylaminomethyl radical, or vice versa.

Loss of Side Chain: Cleavage at the C4-CH₂ bond would result in a fragment corresponding to the loss of the CH₂NHCH₃ group.

Predicted HRMS Fragments for C₁₁H₁₂N₂O

| m/z (Exact Mass) | Formula | Description |

|---|---|---|

| 189.1022 | [C₁₁H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 188.0944 | [C₁₁H₁₂N₂O]⁺ | Molecular Ion [M]⁺ |

| 145.0500 | [C₉H₇NO]⁺ | Loss of CH₂NH₂ from a rearranged ion |

| 144.0549 | [C₉H₆NO]⁺ | Loss of CH₂NHCH₃ radical |

Note: The fragmentation pattern depends on the ionization technique and energy used. The values represent predicted major fragments.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub Each functional group has a characteristic absorption frequency range. ashp.org For 4-Methylaminomethyl-1H-quinolin-2-one, the FT-IR spectrum would be expected to show characteristic peaks confirming the presence of the amide (lactam) and aromatic functionalities.

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3100 | N-H Stretch | Amide (Lactam) & Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1660 | C=O Stretch | Amide (Lactam) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Note: These are typical frequency ranges. The exact position and intensity of the peaks can be influenced by the molecular environment and intermolecular interactions like hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide robust evidence for molecular structure in solution or the gas phase, single-crystal X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. libretexts.orgwikipedia.org This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. uc.edu

For 4-Methylaminomethyl-quinolin-2-ol, an X-ray crystal structure would provide:

Unambiguous Confirmation: Absolute confirmation of the covalent structure and connectivity.

Tautomer Identification: Definitive proof of the dominant tautomeric form (the quinolin-2-one vs. the quinolin-2-ol) in the solid state. researchgate.net

Conformational Details: Precise bond lengths, bond angles, and torsion angles, revealing the planarity of the quinoline ring and the exact conformation of the flexible methylaminomethyl side chain.

Intermolecular Interactions: A detailed view of how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking interactions.

As of now, a published crystal structure for 4-Methylaminomethyl-quinolin-2-ol is not available in the public domain.

Tautomerism and Isomeric Forms of 4-Methylaminomethyl-quinolin-2-ol (e.g., Quinolin-2(1H)-one)

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org 4-Methylaminomethyl-quinolin-2-ol can exist in two primary tautomeric forms: the enol form (4-Methylaminomethyl-quinolin-2-ol) and the keto form (4-Methylaminomethyl-1H-quinolin-2-one).

The equilibrium between these two forms is a critical aspect of the molecule's chemistry. Extensive studies on related 2-hydroxyquinoline (B72897) systems have shown that the keto tautomer, often referred to as a 2-quinolone or carbostyril, is generally the more stable and predominant form in both solution and the solid state. researchgate.netnih.gov This preference is attributed to the greater stability of the amide functionality within the aromatic system compared to the enol form.

Spectroscopic techniques can be used to investigate this tautomeric equilibrium:

NMR Spectroscopy: The chemical shift of the proton at C3 and the carbon at C2 are significantly different in the two forms. The presence of a signal for an N-H proton and a C=O carbon signal (~162 ppm) would confirm the quinolin-2(1H)-one structure. researchgate.net

IR Spectroscopy: The presence of a strong absorption band for a C=O stretch (~1660 cm⁻¹) and an N-H stretch, rather than a broad O-H stretch, is indicative of the keto form. researchgate.net

UV-Vis Spectroscopy: The two tautomers would have different chromophores and thus different absorption spectra, allowing for the study of the equilibrium under various solvent conditions. beilstein-journals.org

Based on its IUPAC name, 4-(Methylaminomethyl)-1H-quinolin-2-one, the keto form is the accepted and expected structure for this compound. synhet.com

Computational Chemistry and Theoretical Investigations of 4 Methylaminomethyl Quinolin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a foundational understanding of the electronic behavior of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgchemrj.org It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. chemrj.org For 4-Methylaminomethyl-quinolin-2-ol, DFT studies would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and chemical reactivity. moldb.com These calculations are instrumental in predicting how the molecule will behave in chemical reactions.

Specific DFT studies on 4-Methylaminomethyl-quinolin-2-ol, including detailed electronic structure analysis and reactivity descriptors, are not readily found in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. acs.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ijprajournal.com A smaller HOMO-LUMO gap generally implies higher reactivity. For 4-Methylaminomethyl-quinolin-2-ol, FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack.

Detailed Frontier Molecular Orbital analysis, including specific energy values for HOMO, LUMO, and the energy gap for 4-Methylaminomethyl-quinolin-2-ol, is not documented in the available scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-Methylaminomethyl-quinolin-2-ol

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

This table is for illustrative purposes only. Actual values would need to be determined through specific DFT calculations.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. tandfonline.com It is a 3D map of the electrostatic potential plotted onto a constant electron density surface. The ESP surface uses a color spectrum to indicate different regions of charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. Green and yellow represent areas of intermediate potential. This analysis is particularly useful for predicting intermolecular interactions, such as hydrogen bonding. tandfonline.com

For 4-Methylaminomethyl-quinolin-2-ol, an ESP map would visualize the charge distribution across the molecule, highlighting the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the hydrogen atoms as potential sites for nucleophilic interaction.

A specific Electrostatic Potential (ESP) surface map for 4-Methylaminomethyl-quinolin-2-ol is not available in the reviewed literature.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are a concept within DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom in 4-Methylaminomethyl-quinolin-2-ol, one could quantitatively determine which atoms are most likely to participate in different types of chemical reactions. This provides a more detailed and localized picture of reactivity than FMO analysis alone.

Quantitative data from Fukui function analysis and local reactivity descriptors for 4-Methylaminomethyl-quinolin-2-ol are not present in the surveyed scientific publications.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of a molecule in different environments, such as in a solvent or interacting with a biological macromolecule. For 4-Methylaminomethyl-quinolin-2-ol, MD simulations would be invaluable for understanding its conformational preferences, the stability of different conformers, and how it might change its shape when approaching a target protein.

Specific molecular dynamics simulation studies detailing the conformational analysis and ligand dynamics of 4-Methylaminomethyl-quinolin-2-ol are not found in the current scientific literature.

Molecular Docking and Protein-Ligand Interaction Modeling (non-clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions. For 4-Methylaminomethyl-quinolin-2-ol, molecular docking could be used to predict its binding mode and affinity with various non-clinical protein targets. The results would be presented as a docking score, which estimates the binding free energy, and a visual representation of the protein-ligand complex, showing key interactions like hydrogen bonds and hydrophobic contacts.

Molecular docking studies of 4-Methylaminomethyl-quinolin-2-ol with specific non-clinical protein targets, including binding affinity data and interaction models, are not available in the reviewed literature.

Table 2: Hypothetical Molecular Docking Results for 4-Methylaminomethyl-quinolin-2-ol with a Non-Clinical Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Target | Data not available | Data not available |

This table is for illustrative purposes only. Actual values would be generated from specific molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline (B57606) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.comdergipark.org.tr For quinoline derivatives, including compounds structurally related to 4-Methylaminomethyl-quinolin-2-ol, QSAR is a pivotal tool in drug discovery and development. researchgate.net It allows for the prediction of the biological activities of novel molecules before their actual synthesis, thereby saving time and resources. bohrium.comdergipark.org.tr

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features. scispace.com These features are quantified by molecular descriptors. By developing statistically robust models, QSAR can elucidate the key structural requirements for a desired biological effect, such as anticancer, antimalarial, or antibacterial activity, which are common for the quinoline scaffold. bohrium.comnih.govnih.gov Various linear and non-linear statistical methods are employed to build these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). bohrium.comnih.gov

QSAR studies on quinoline derivatives have been successfully applied to predict a range of biological activities. For instance, models have been developed to predict the anticancer activity of camptothecin (B557342) derivatives by inhibiting DNA topoisomerase I, the antimalarial properties of 2,4-disubstituted quinolines, and the antibacterial effects of quinolones against various bacterial strains. bohrium.comnih.govnih.govresearchgate.net These models guide the rational design of new, more potent, and selective quinoline-based therapeutic agents.

Development of Descriptors (e.g., Topological, Electronic, Steric)

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. nih.gov For quinoline derivatives, a wide array of descriptors are calculated to capture the structural nuances that influence their biological activity. These can be broadly categorized as follows:

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, encoding information about its size, shape, branching, and connectivity. nih.govresearchgate.net Examples include the Wiener index, Randić index, and molecular shape indices. researchgate.netnih.gov They are computationally inexpensive and have been effectively used in QSAR models for quinoline derivatives to describe molecular architecture. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for molecular interactions. dergipark.org.tr They are often calculated using quantum chemical methods like Density Functional Theory (DFT). dergipark.org.trtrdizin.gov.tr Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, polarizability, and various reactivity indices like electronegativity and molecular hardness. dergipark.org.trtrdizin.gov.tr These descriptors are vital for understanding how a molecule interacts with a biological target at an electronic level.

Steric Descriptors: These descriptors relate to the three-dimensional arrangement of atoms in a molecule, defining its size and shape. wikipedia.org They are critical for understanding how a ligand fits into the binding site of a receptor. Descriptors like molecular volume, surface area, and specific 3D-QSAR field-based descriptors (from CoMFA and CoMSIA analyses) fall into this category. nih.govplos.org They help to model the steric hindrances and favorable spatial arrangements that affect biological activity.

The table below provides a summary of descriptor types and examples frequently used in QSAR studies of quinoline derivatives.

| Descriptor Category | Examples | Information Encoded |

| Topological | Wiener Index, Randić Connectivity Index, Molecular Shape Index (MSI) | Molecular size, branching, cyclicity, and overall shape. researchgate.netnih.govresearchgate.net |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Electron Affinity, Ionization Potential, Electronegativity, Hardness | Electron distribution, reactivity, and ability to participate in polar interactions. dergipark.org.trtrdizin.gov.tr |

| Steric/3D | Molecular Volume, Total Surface Area (TSA), Rotatable Bond Count (RBC), CoMFA/CoMSIA Fields | Three-dimensional size, shape, and conformational flexibility. nih.govresearchgate.net |

| Physicochemical | LogP (octanol/water partition coefficient), Molar Refractivity | Lipophilicity and polarizability, influencing absorption and distribution. dergipark.org.trtrdizin.gov.tr |

Correlation with In Vitro Biological Activity Data (non-clinical)

A critical step in QSAR modeling is correlating the calculated molecular descriptors with experimentally determined in vitro biological activity data. This process establishes the mathematical relationship that forms the predictive model. The biological activity is typically expressed as the concentration of the compound required to elicit a certain effect, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For modeling purposes, these values are often converted to a logarithmic scale (e.g., pIC50 = -log(IC50)). bohrium.com

Numerous studies have demonstrated a significant correlation between the descriptors of quinoline derivatives and their non-clinical in vitro activities. For example, QSAR models for 4-methyl-2-(4-substituted phenyl)quinoline derivatives have shown a significant correlation between descriptors like total molecular weight, c log P, total surface area, and molecular shape index with their antibacterial activity against E. coli, S. aureus, and P. aeruginosa. scispace.comresearchgate.net

In another study on 5,8-quinolinequinone derivatives, electronic and global reactivity parameters were correlated with their anti-proliferative activity against different cell lines. dergipark.org.tr It was found that parameters like the electrophilic index, ionization potential, and LUMO energy were significant in predicting the pIC50 values for the HL60 cell line, while the electrophilic index and electronegativity were crucial for T cell activity. dergipark.org.tr Similarly, 3D-QSAR studies on 2,4-disubstituted quinoline derivatives have successfully correlated CoMFA and CoMSIA steric and electrostatic fields with their antimalarial activity, providing insights for designing more effective compounds. nih.gov

The following table illustrates the types of correlations found in QSAR studies of quinoline derivatives.

| Quinoline Derivative Class | Biological Activity (In Vitro) | Key Correlated Descriptors | Reference |

| Camptothecin Derivatives | Anticancer (DNA Topoisomerase I inhibition, pIC50) | Constitutional and geometrical descriptors. | bohrium.com |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein Inhibition (MDR reversal) | 2D and 3D descriptors, Catboost model achieved R² of 0.95 with one descriptor. | nih.gov |

| 5,8-Quinolinequinone Derivatives | Anti-proliferative (pIC50), Anti-inflammatory (pAI50) | Electrophilic index, Ionization Potential, LUMO energy, Electronegativity, Molecular hardness. | dergipark.org.tr |

| 2,4-Disubstituted Quinolines | Antimalarial (% reduction in parasitaemia) | CoMFA (steric, electrostatic) and CoMSIA (steric, electrostatic, hydrophobic, H-bond donor/acceptor) fields. | nih.gov |

| 4-Methyl-2-phenylquinoline Derivatives | Antibacterial (activity against E. coli, S. aureus, P. aeruginosa) | Total Molecular Weight (TMW), c log P, Total Surface Area (TSA), Molecular Shape Index (MSI). | researchgate.net |

These correlations, once validated internally and externally, provide powerful predictive tools. bohrium.com They not only allow for the estimation of the activity of untested compounds but also offer a deeper understanding of the structure-activity landscape, guiding medicinal chemists in the synthesis of new quinoline derivatives with enhanced biological profiles.

Investigations into Molecular and Cellular Biological Activity of 4 Methylaminomethyl Quinolin 2 Ol Pre Clinical, Non Clinical Focus

Target Identification and Mechanistic Elucidation at the Molecular Level

The molecular interactions of 4-Methylaminomethyl-quinolin-2-ol and its derivatives have been a subject of investigation to understand their mechanisms of action. These studies have focused on their effects on enzymes, receptors, and nucleic acids, as well as their influence on cellular signaling pathways.

Quinoline (B57606) derivatives, a class of compounds to which 4-Methylaminomethyl-quinolin-2-ol belongs, have demonstrated the ability to inhibit various enzymes. arabjchem.org Research has shown that these compounds can act as inhibitors for enzymes such as tyrosine kinases, topoisomerase, and tubulin polymerization. arabjchem.org The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, where they compete with the substrate for the enzyme's active site. libretexts.org In competitive inhibition, the inhibitor's effect can be overcome by increasing the substrate concentration. libretexts.org

Other quinoline derivatives exhibit non-competitive inhibition, binding to a site on the enzyme other than the active site, which leads to a decrease in the maximum reaction rate (Vmax) without affecting the substrate binding affinity (Km). ucdavis.edu There is also uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex. ucdavis.edu The specific kinetics and mechanism of inhibition by 4-Methylaminomethyl-quinolin-2-ol would require detailed enzymatic assays to determine its Km (Michaelis constant), Vmax, and Ki (inhibition constant). sigmaaldrich.com

For instance, studies on other quinoline compounds have revealed their potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov The inhibition kinetics in these cases can be complex, sometimes involving multiple steps and the formation of different enzyme-inhibitor complexes. nih.gov

Table of Enzyme Inhibition Parameters

| Parameter | Description |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for its substrate. sigmaaldrich.com |

| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. sigmaaldrich.com |

| Ki (Inhibition Constant) | A measure of the potency of an inhibitor; it is the concentration required to produce 50% inhibition. sigmaaldrich.com |

| IC50 | The concentration of an inhibitor that reduces the response (e.g., enzyme activity) by half. sigmaaldrich.com |

The quinoline scaffold is a key feature in compounds that interact with various receptors. For example, certain quinoline derivatives have been investigated for their binding affinity to serotonin (B10506) receptors, such as the 5-HT1A receptor. acs.org The interaction with these receptors can be influenced by the specific substitutions on the quinoline ring, which can lead to the formation of hydrogen bonds and other interactions with amino acid residues in the receptor's binding site. acs.org

Furthermore, quinoline compounds have been identified as modulators of the Receptor for Advanced Glycation End products (RAGE). google.com The modulation of RAGE activity by these compounds can have implications in conditions where RAGE ligands accumulate. google.com Some quinoline derivatives have also been identified as activators of Liver X Receptors (LXRs), which are nuclear receptors involved in the regulation of metabolism and inflammation. acs.orgnih.gov The binding to these receptors can induce conformational changes, leading to the recruitment of coactivators and subsequent gene transcription. nih.gov

Quinoline-based compounds have been shown to interact with DNA and RNA, which can be a mechanism for their biological activity. nih.gov Some of these compounds can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. biorxiv.org This intercalation can lead to conformational changes in the DNA and interfere with processes like DNA replication and transcription. biorxiv.org

Studies have shown that certain quinoline derivatives can inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. biorxiv.org The inhibition of DNMTs can lead to DNA hypomethylation. biorxiv.org The interaction between RNA and DNA is also a critical aspect of cellular function, and compounds that interfere with these interactions can have significant biological effects. nih.gov

The biological effects of 4-Methylaminomethyl-quinolin-2-ol and related compounds are often mediated through the modulation of various cellular signaling pathways. Quinoline derivatives have been shown to influence pathways such as the NF-κB pathway, which is central to the regulation of immune and inflammatory responses. nih.govbohrium.com

These compounds can also affect the Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis. nih.gov The activation or inhibition of these pathways can lead to changes in gene expression and cellular behavior. For example, the modulation of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells. bohrium.com

Other signaling pathways that can be affected include the JAK/STAT pathway, which is crucial for cytokine signaling, and the PI3K/Akt pathway, which is involved in cell survival and proliferation. nih.govbohrium.com

In Vitro and Cellular Assays for Biological Activity

The biological activity of 4-Methylaminomethyl-quinolin-2-ol and its analogs is often assessed using in vitro and cellular assays, particularly focusing on their potential as antiproliferative agents.

A significant area of research for quinoline derivatives is their antiproliferative activity against various cancer cell lines. arabjchem.org Numerous studies have demonstrated the cytotoxic effects of these compounds on a wide range of human tumor cell lines, including those from breast, prostate, and colon cancers. arabjchem.orgnih.gov

The antiproliferative activity is typically quantified by determining the GI50 (the concentration that causes 50% growth inhibition) or IC50 (the concentration that causes 50% inhibition of a specific cellular process) values. For example, some novel quinoline derivatives have shown potent antiproliferative activity with GI50 values in the nanomolar range against a panel of cancer cell lines. nih.gov The selectivity of these compounds is also an important factor, with studies often including non-cancerous cell lines to assess their differential effects. mdpi.com

The mechanisms underlying the antiproliferative effects can be diverse, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis. arabjchem.org For instance, some quinoline compounds have been found to induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov

Table of Antiproliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., GI50, IC50) | Reference |

| Quinoline Derivatives (General) | Breast, Colon, Lung, Prostate, etc. | Varies (Potent Results Reported) | arabjchem.org |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (3f-j) | Panel of four cancer cell lines | GI50: 22 nM to 31 nM | nih.gov |

| Compound 3h (a 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one) | EGFR, BRAFV600E, EGFRT790M | IC50: 57 nM, 68 nM, 9.70 nM respectively | nih.gov |

| Survivin Inhibitor (4g) | NCI-60 Panel | Average GI50: 0.5 µM | plos.org |

Antimicrobial Activity against Pathogenic Microorganisms

Quinoline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. researchgate.netscientific.net Investigations into analogs of 4-Methylaminomethyl-quinolin-2-ol, specifically the quinolin-2-one (a tautomeric form) and 4-hydroxy-2-quinolone scaffolds, have demonstrated notable efficacy against various pathogenic bacteria and fungi.

Research into 4-hydroxy-2-quinolone analogs has shown that their antimicrobial activity is highly dependent on the nature of the substituents on the quinoline core. nih.gov For instance, the introduction of different functional groups at various positions can dramatically influence their potency. Studies on a series of 4-hydroxy-2-quinolone analogs with a long alkyl side chain at the C-3 position revealed that brominated analogs, in particular, exhibited exceptional antifungal activity against Aspergillus flavus, in some cases surpassing the efficacy of the control drug, amphotericin B. nih.gov While many analogs showed limited activity against the Gram-negative bacterium Escherichia coli, certain compounds displayed significant inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. nih.gov

The antimicrobial potential of quinoline derivatives is often linked to their structural features. semanticscholar.org For example, a study on quinoline-thiazole hybrids indicated that compounds with electron-donating groups tended to have higher antifungal activity than those with electron-withdrawing groups. acs.org Furthermore, some quinoline-based compounds have shown potent activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (faecalis) (VRE). nih.govnih.gov A novel series of compounds based on a tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione core, which is structurally related to quinolin-2-ols, demonstrated significant antibiotic activity against ESKAPE pathogens Staphylococcus aureus and Enterococcus faecalis. nih.gov

The following table summarizes the antimicrobial activity of selected quinolin-2-one analogs, illustrating the impact of different substituents on their minimum inhibitory concentrations (MICs).

Table 1: Antimicrobial Activity of Selected 4-Hydroxy-2-quinolone Analogs

| Compound ID | Substituent at C-6/C-7 | Alkyl Chain at C-3 | Pathogen | Activity (IC50/MIC in µg/mL) |

|---|---|---|---|---|

| 3a | Unsubstituted | Nonyl | Aspergillus flavus | IC50: 70.97 |

| 3i | 6-Bromo | Nonyl | Aspergillus flavus | IC50: 1.15 |

| 3j | 7-Bromo | Nonyl | Aspergillus flavus | IC50: 1.05 |

| 3i | 6-Bromo | Nonyl | Staphylococcus aureus | Inhibitory at 125–1000 |

| 3j | 7-Bromo | Nonyl | Staphylococcus aureus | Inhibitory at 125–500 |

Data sourced from a study on 4-hydroxy-2-quinolone analogs. nih.gov

Immunomodulatory Effects in Cell-Based Models

The quinoline scaffold is also a key feature in molecules designed to modulate the immune system. Certain heterocyclic compounds containing the quinoline moiety have been investigated for their ability to block the PD-1/PD-L1 protein-protein interaction, a critical immune checkpoint that cancer cells often exploit to evade the immune system. google.com By inhibiting this interaction, such compounds can "rescue" T-cell response and enhance the body's ability to fight cancer and viral infections. google.com

Furthermore, structure-activity relationship (SAR) studies of substituted 4-quinolinamines have identified potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. nih.gov These molecules can inhibit the immunostimulatory effects of bacterial DNA, a process mediated by Toll-like receptor 9 (TLR9). A systematic analysis led to the synthesis of a 4-quinolinamine derivative that demonstrated half-maximal inhibition of this effect at a nanomolar concentration (0.24 nM) in in vitro models. nih.gov This highlights the potential of quinoline derivatives to act as fine-tunable immunomodulators.

Structure-Activity Relationship (SAR) Studies of 4-Methylaminomethyl-quinolin-2-ol Analogs

The biological activity of quinoline derivatives is intricately linked to their chemical structure. SAR studies are crucial for optimizing these molecules to enhance their desired effects and minimize potential off-target interactions.

Influence of Substituent Variations on Molecular Interactions and Biological Outcomes

The type and nature of substituent groups on the quinoline ring system profoundly impact the physicochemical and biological properties of the resulting compounds. scientific.netsemanticscholar.org

Lipophilicity and Electronic Properties : Lipophilicity, often expressed as logP, plays a significant role. In one study of quinoline-2-carboxamides, an increase in lipophilicity was associated with a decrease in PET-inhibiting activity. nih.gov The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) also influence activity. For instance, in a series of quinoline-thiazole derivatives, electron-donating groups were found to enhance antifungal activity compared to electron-withdrawing groups. acs.org

Halogenation : The introduction of halogen atoms like chlorine (Cl) and bromine (Br) is a common strategy in medicinal chemistry. Chloro- and bromo-substituted quinolines have demonstrated higher antibacterial activity. semanticscholar.org Specifically, in a series of 4-hydroxy-2-quinolone analogs, bromo-substitution at position 6 or 7 dramatically increased antifungal potency against A. flavus. nih.gov

Alkyl Chains : The length of alkyl chains can also be a determining factor. Studies have shown that for N-Alkyl-2-Quinolonopyrones, the length of the N-alkyl group significantly affects activity against MRSA strains, with an N-heptyl group proving to be optimal in one series of compounds. nih.gov

Aromatic and Heterocyclic Rings : Modifications to substituent rings can also alter activity. In the development of survivin inhibitors based on an oxyquinoline scaffold, adding substituents to a phenyl ring (C ring) was generally favorable. plos.org However, replacing the phenyl ring with other heterocyclic rings like furan (B31954) or thiophene (B33073) led to a decrease in activity, indicating the importance of the specific aromatic system for biological function. plos.org

The following table provides examples of how substituent variations influence biological outcomes in different quinoline analog series.

Table 2: Influence of Substituent Variation on Biological Activity

| Scaffold Series | Varied Substituent | Observation | Biological Effect |

|---|---|---|---|

| 4-Hydroxy-2-quinolones | Halogen on core | Addition of Bromine at C-6 or C-7 | Potent antifungal activity nih.gov |

| Quinoline-thiazoles | Phenyl substituents | Electron-donating groups vs. electron-withdrawing | Higher antifungal activity acs.org |

| Oxyquinoline Inhibitors | C ring modification | Phenyl vs. Furan/Thiophene | Phenyl ring superior for activity plos.org |

| N-Alkyl-2-Quinolonopyrones | N-Alkyl chain length | Heptyl chain vs. other lengths | Optimal activity against MRSA nih.gov |

Positional Effects of Functional Groups on Biological Activity

The position of a functional group on the quinoline scaffold is as critical as its chemical nature. Moving a substituent from one position to another can lead to significant changes in biological activity, likely due to altered interactions with the biological target.

Hydroxy and Halogen Groups : In hydroxyphenylamino-substituted quinolines, the antibacterial activity was found to increase in 3- and 4-hydroxy derivatives, which was attributed to the spatial availability of the hydroxy groups for hydrogen bonding. semanticscholar.org For 4-hydroxy-2-quinolone analogs, a bromo group at position 7 resulted in slightly better antifungal activity than a bromo group at position 6. nih.gov

C-8 Position : The C-8 position of the quinoline ring is often critical for activity, particularly for compounds that function as metal chelators. The presence of a hydroxyl group at C-8, for example, is important for the cytotoxic activity of certain styryl quinolines. acs.org

C-2 vs. C-4 Positions : The substitution pattern on the pyridine (B92270) part of the quinoline ring is also crucial. For instance, the development of potent antibacterial agents has often focused on modifications at the C-2 and C-4 positions of the quinolone/quinolone core. researchgate.net The relative position of substituents can affect how the molecule binds within the active site of a target enzyme or receptor.

Exploration of 4 Methylaminomethyl Quinolin 2 Ol As a Chemical Probe and Research Scaffold

Design and Synthesis of 4-Methylaminomethyl-quinolin-2-ol Based Molecular Probes

The structure of 4-Methylaminomethyl-quinolin-2-ol is inherently suited for development into molecular probes. The quinolin-2-ol (also known as carbostyril) moiety often exhibits favorable photophysical properties, while the methylaminomethyl group at the 4-position provides a convenient chemical handle for modification and conjugation without significantly altering the core fluorophore.

Fluorescent Probes for Bioimaging and Biosensing Applications (e.g., cellular staining, specific analyte detection)

Quinoline-based scaffolds are extensively used to create fluorescent probes for bioimaging and biosensing due to their favorable properties, which include good photostability, high sensitivity, and tunable optical characteristics. crimsonpublishers.comnih.govcrimsonpublishers.com The development of small-molecule fluorescent probes is a critical tool in molecular biology for applications such as cellular staining, tracking biomolecules, and detecting specific analytes within living systems. crimsonpublishers.comnih.gov

The quinolin-2-ol core of 4-Methylaminomethyl-quinolin-2-ol can act as a fluorophore. The design of probes based on this scaffold typically involves modifying the methylaminomethyl side chain to include a recognition group for a specific target analyte. Upon binding to the target, a change in the fluorescence signal is induced through mechanisms like Photo-Induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). crimsonpublishers.com For instance, a quinoline-coumarin-based probe was synthesized for the sequential detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions, demonstrating significant fluorescence quenching upon binding Cu²⁺ and subsequent fluorescence recovery upon the addition of S²⁻. researchgate.net Similarly, other quinoline (B57606) derivatives have been engineered to detect viscosity changes in subcellular organelles and to image specific ions like Hg²⁺ in HeLa cells. crimsonpublishers.comnih.gov

The synthesis of such probes often starts with the core quinoline structure, which is then functionalized. The methylaminomethyl group on the title compound is a prime site for attaching moieties that can recognize specific ions, reactive oxygen species, or biomolecules, making it a valuable starting material for creating targeted fluorescent probes for cellular imaging. nih.gov

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Applications

| Probe Scaffold | Target Analyte/Application | Fluorescence Change | Reference |

|---|---|---|---|

| Quinoline-malononitrile | Aβ aggregates (Alzheimer's) | NIR Fluorescence | crimsonpublishers.comcrimsonpublishers.com |

| Quinoline and benzothiazole | Hg²⁺ Detection | "Turn-on" fluorescence | crimsonpublishers.comcrimsonpublishers.com |

| Coumarin-quinoline-julolidine | Lysosome targeting | NIR FRET probe | crimsonpublishers.com |

| Quinoline-Coumarin | Cu²⁺ and S²⁻ | Quenching and recovery | researchgate.net |

Affinity Probes for Target Engagement Studies in Chemical Biology